(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one
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Overview
Description
(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 5-naphthalen-1-ylfuran-2-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bond in the furanone ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the trimethoxyphenyl group, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated furanone derivatives.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and leading to anti-cancer effects . Additionally, the compound may interact with other enzymes and receptors, modulating their activity and resulting in diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A potent microtubule-targeting agent with a similar trimethoxyphenyl group.
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and shares structural similarities with the trimethoxyphenyl group.
Uniqueness
(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one stands out due to its unique combination of a naphthalene ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-26-21-12-15(13-22(27-2)23(21)28-3)11-17-14-20(29-24(17)25)19-10-6-8-16-7-4-5-9-18(16)19/h4-14H,1-3H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCUTYCCAJRVLX-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C=C(OC2=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C=C(OC2=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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